![molecular formula C11H14ClIN2O B2647665 1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride CAS No. 1193387-17-5](/img/structure/B2647665.png)
1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 352.6 and a molecular formula of C11H13IN2O•HCl .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 352.6 and a molecular formula of C11H13IN2O•HCl . No additional specific physical or chemical properties were found in the search results.科学的研究の応用
Synthesis and Pharmacological Evaluation
Piperazine derivatives have been synthesized and evaluated for their pharmacological activities, including antidepressant and anxiolytic effects. For example, novel derivatives involving piperazine as a core structure showed significant activity in behavioral tests indicating potential therapeutic applications (Kumar et al., 2017).
Central Pharmacological Activity
Piperazine moieties are integral to various therapeutic applications due to their central pharmacological activity, particularly in activating the monoamine pathway. This has led to research into piperazine derivatives as potential antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Carbon Dioxide Capture
Beyond pharmacological applications, piperazine compounds have been investigated for their role in carbon dioxide capture technologies. Their resistance to thermal degradation and oxidation makes them advantageous for use in absorption/stripping processes for CO2 capture, highlighting their potential in environmental applications (Freeman et al., 2010).
Anticancer Activity
Research into piperazine derivatives also includes their evaluation as anticancer agents. The synthesis and biological evaluation of certain piperazine compounds have demonstrated promising results against breast cancer cells, suggesting their potential as therapeutic agents in oncology (Yurttaş et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of piperazine derivatives, including their electrochemical synthesis, have been explored. This research not only contributes to the understanding of their chemical properties but also opens up new pathways for the development of novel compounds with potential industrial and pharmacological applications (Nematollahi & Amani, 2011).
Safety and Hazards
The safety data sheet for a related compound, “1-(4-Iodophenyl)piperazine hydrochloride”, indicates that it is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(2-iodophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRWJJSGQMPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
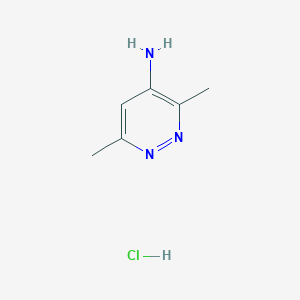
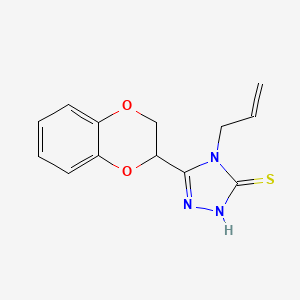


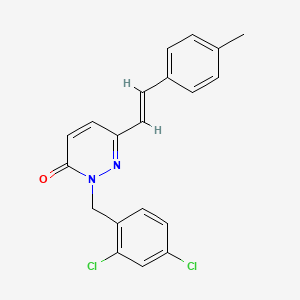
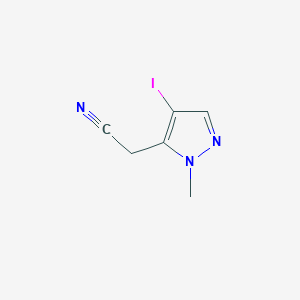

![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)
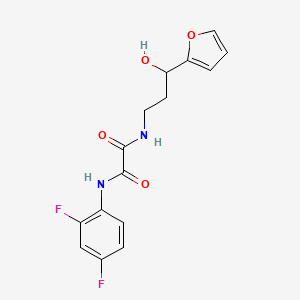

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647603.png)
![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)
